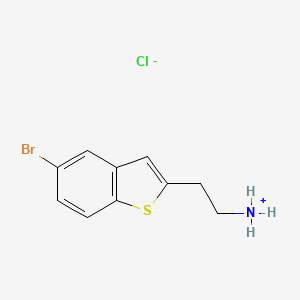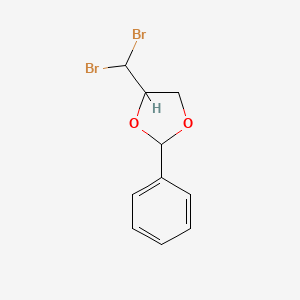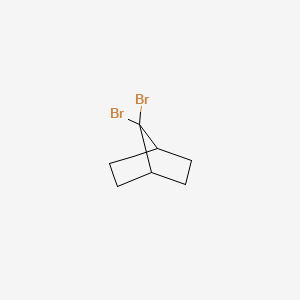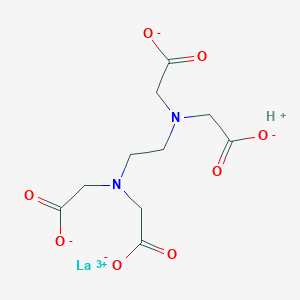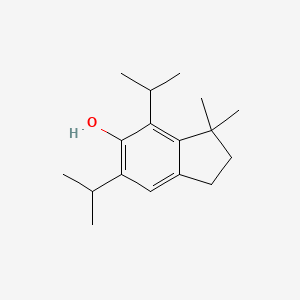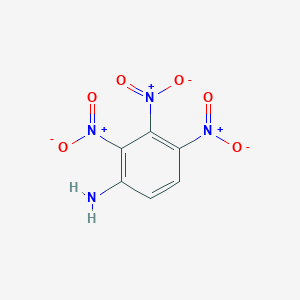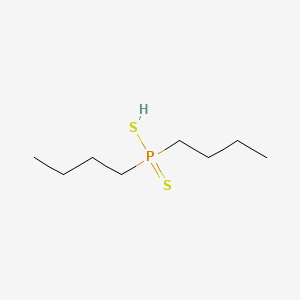
Dibutylphosphinodithioic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dibutylphosphinodithioic acid is an organophosphorus compound characterized by the presence of two butyl groups attached to a phosphinodithioic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Dibutylphosphinodithioic acid can be synthesized through several methods. One common approach involves the reaction of dibutylphosphine with sulfur to form this compound. The reaction typically requires controlled conditions, such as a specific temperature range and the presence of a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using specialized equipment to ensure the purity and yield of the compound. The process often includes steps such as purification and quality control to meet industry standards.
Analyse Des Réactions Chimiques
Types of Reactions
Dibutylphosphinodithioic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the phosphinodithioic acid moiety, which can interact with different reagents under specific conditions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from reactions involving this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions can result in the formation of various phosphine derivatives.
Applications De Recherche Scientifique
Dibutylphosphinodithioic acid has several scientific research applications across different fields:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as an inhibitor of specific enzymes.
Industry: this compound is used in the production of specialty chemicals and as an additive in various industrial processes.
Mécanisme D'action
The mechanism of action of dibutylphosphinodithioic acid involves its interaction with molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets through various pathways, including inhibition or activation, depending on the specific context and application.
Comparaison Avec Des Composés Similaires
Similar Compounds
Compounds similar to dibutylphosphinodithioic acid include other organophosphorus compounds, such as dibutylphosphinic acid and dibutylphosphine oxide. These compounds share structural similarities but differ in their chemical properties and reactivity.
Uniqueness
This compound is unique due to the presence of the phosphinodithioic acid moiety, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Propriétés
Numéro CAS |
32435-35-1 |
|---|---|
Formule moléculaire |
C8H19PS2 |
Poids moléculaire |
210.3 g/mol |
Nom IUPAC |
dibutyl-sulfanyl-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C8H19PS2/c1-3-5-7-9(10,11)8-6-4-2/h3-8H2,1-2H3,(H,10,11) |
Clé InChI |
MRODDAMGFAPKFW-UHFFFAOYSA-N |
SMILES canonique |
CCCCP(=S)(CCCC)S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


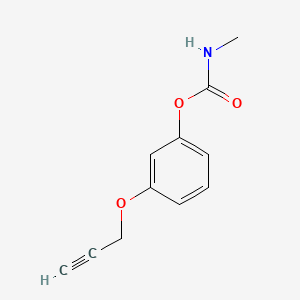
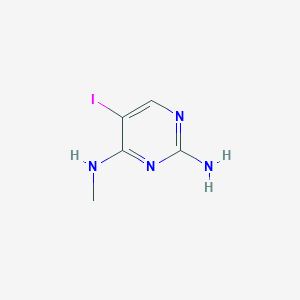
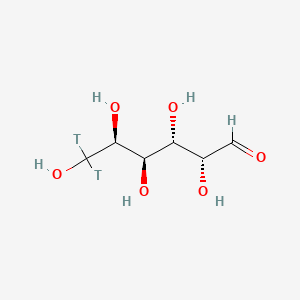
![2-[(2,5-Difluorophenyl)sulfanylmethyl]pyrrolidine](/img/structure/B13749087.png)

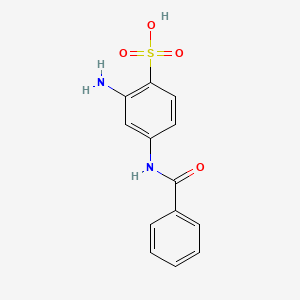
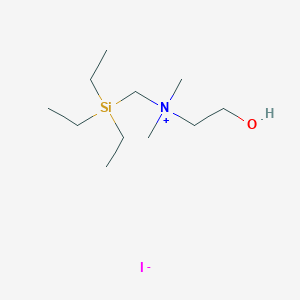
![6,9-Dimethyldibenzo[b,e][1,4]dioxine-1-carbonitrile](/img/structure/B13749133.png)
